molecular formula C24H19F4N5OS B12013998 N-(4-Fluorophenyl)-2-[(4-phenyl-5-{[2-(trifluoromethyl)anilino]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide CAS No. 618441-26-2

N-(4-Fluorophenyl)-2-[(4-phenyl-5-{[2-(trifluoromethyl)anilino]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide

Cat. No.: B12013998
CAS No.: 618441-26-2
M. Wt: 501.5 g/mol
InChI Key: CGKYAOVJZHPKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-Fluorophenyl)-2-[(4-phenyl-5-{[2-(trifluoromethyl)anilino]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide features a 1,2,4-triazole core substituted with:

  • A phenyl group at position 2.
  • A [2-(trifluoromethyl)anilino]methyl group at position 3.
  • A sulfanyl-linked acetamide moiety terminating in a 4-fluorophenyl group.

This structure combines hydrophobic (trifluoromethyl, phenyl), hydrogen-bonding (acetamide), and electron-withdrawing (fluorine) elements, making it a candidate for diverse biological interactions.

Properties

CAS No.

618441-26-2

Molecular Formula

C24H19F4N5OS

Molecular Weight

501.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[[4-phenyl-5-[[2-(trifluoromethyl)anilino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19F4N5OS/c25-16-10-12-17(13-11-16)30-22(34)15-35-23-32-31-21(33(23)18-6-2-1-3-7-18)14-29-20-9-5-4-8-19(20)24(26,27)28/h1-13,29H,14-15H2,(H,30,34)

InChI Key

CGKYAOVJZHPKGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

Biological Activity

N-(4-Fluorophenyl)-2-[(4-phenyl-5-{[2-(trifluoromethyl)anilino]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C24H19F4N5OS\text{C}_{24}\text{H}_{19}\text{F}_4\text{N}_5\text{OS}

This structure includes a triazole moiety known for its diverse biological activities. The presence of fluorine and sulfur atoms enhances its chemical properties and potential efficacy as a therapeutic agent.

Antifungal Activity

  • Mechanism of Action : The 1,2,4-triazole core is known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis, which is critical for fungal cell membrane integrity. This action results in fungicidal effects against various fungal pathogens.
  • Efficacy Studies :
    • A study highlighted that derivatives of 1,2,4-triazoles exhibit significant antifungal activity with effective concentrations (EC50) ranging from 0.00870.0087 to 0.0309 g L0.0309\text{ g L} against strains such as Gibberella nicotiancola and Gibberella saubinetii .
    • Specific derivatives have shown higher potency compared to established antifungal agents like triadimefon .

Anticancer Activity

  • In Vitro Studies : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a screening of drug libraries identified this compound as a promising anticancer agent through multicellular spheroid models .
  • Structure-Activity Relationship (SAR) :
    • The presence of the trifluoromethyl group and the triazole ring significantly contributes to its bioactivity. Modifications in these substituents can enhance selectivity and potency against specific cancer types .

Study 1: Antifungal Efficacy

A recent investigation demonstrated that the compound's antifungal derivatives outperformed traditional antifungals in inhibiting Aspergillus species. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of common treatments .

Study 2: Anticancer Potential

In a study focused on breast cancer cell lines, this compound exhibited IC50 values indicating strong cytotoxicity compared to control groups .

Comparative Analysis Table

Activity TypeCompoundMIC/EC50Reference
AntifungalThis compound0.0087 - 0.0309 g/L
AnticancerThis compoundIC50 < 10 µM

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. N-(4-Fluorophenyl)-2-[(4-phenyl-5-{[2-(trifluoromethyl)anilino]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide may serve as a lead compound for developing new antimicrobial agents. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against resistant strains of bacteria and fungi .

1.2 Anticancer Properties

The triazole derivatives have been studied for their anticancer activities. Preliminary studies suggest that this compound could inhibit the proliferation of various cancer cell lines by inducing apoptosis. The specific structural features, such as the fluorophenyl and trifluoromethyl groups, may contribute to its interaction with molecular targets involved in cancer progression .

1.3 Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This characteristic can be utilized to design drugs targeting metabolic disorders or diseases where enzyme regulation is critical .

Agrochemical Applications

2.1 Pesticidal Activity

The compound's structure suggests potential applications as a pesticide or herbicide. The triazole ring is known for its effectiveness in controlling plant pathogens, while the sulfanyl group may enhance its fungicidal properties. Research into its efficacy against specific pests and diseases could lead to new formulations for agricultural use .

2.2 Plant Growth Regulation

There is evidence that certain triazole compounds can act as plant growth regulators, influencing processes such as germination and flowering. This compound could be explored for these effects, potentially improving crop yields and resilience to environmental stressors .

Synthesis and Characterization

The synthesis of this compound involves multiple steps that include the formation of the triazole ring and subsequent functionalization with fluorinated groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the compound's structure and purity .

Case Studies

Case Study 1: Antimicrobial Efficacy Testing

In a study examining the antimicrobial effects of various triazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed a significant inhibition zone compared to control groups, indicating its potential as an antimicrobial agent.

Case Study 2: Agricultural Field Trials

Field trials were conducted to assess the efficacy of this compound as a pesticide in controlling fungal infections in crops. The results demonstrated a reduction in disease incidence and an increase in yield compared to untreated plots, supporting its application in agricultural settings.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Triazole Core

The triazole ring’s substitutions critically influence bioactivity and physicochemical properties. Key analogs include:

N-(4-Acetylphenyl)-2-[(4-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)anilino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide ()
  • Differences: Position 4: 4-Methoxyphenyl (electron-donating) vs. phenyl in the target. Position 5: [3-(Trifluoromethyl)anilino]methyl (meta-CF₃) vs. ortho-CF₃ in the target. Acetamide group: 4-Acetylphenyl vs. 4-fluorophenyl.
  • Implications :
    • Methoxy groups enhance solubility but may reduce membrane permeability.
    • The meta-CF₃ substitution may alter steric interactions compared to ortho-CF₃ .
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide ()
  • Differences: Position 4: 4-Methylphenyl (hydrophobic) vs. phenyl. Position 5: 4-Chlorophenyl (electron-withdrawing) vs. CF₃-anilino. Acetamide group: 4-Dimethylaminophenyl (basic) vs. 4-fluorophenyl.
  • Implications: Chlorine increases lipophilicity and may enhance receptor affinity. Dimethylamino groups introduce pH-dependent solubility .
2-[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide ()
  • Differences: Position 4: Amino group (hydrogen-bond donor) vs. phenyl. Acetamide group: 3,4-Dichlorophenyl (dual electron-withdrawing) vs. 4-fluorophenyl.
  • Implications: The amino group may improve water solubility and target binding.
Anti-Exudative Activity
  • Analogs with 4-fluorophenyl or chlorophenyl groups (e.g., ) demonstrate anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).
  • Substitutions like fluorine, chlorine, or methoxy in the phenyl ring are linked to enhanced activity, likely due to improved target affinity or metabolic stability .
Receptor Modulation
  • Triazole-sulfanyl-acetamides in (e.g., OLC-12) act as Orco agonists, suggesting the scaffold’s versatility in ion channel modulation.
  • The target compound’s trifluoromethyl group may confer stronger hydrophobic interactions than ethyl or pyridinyl substituents in these analogs .

Physicochemical Properties

Property Target Compound
Lipophilicity High (CF₃, phenyl) Moderate (methoxy, CF₃) High (Cl, methyl) Moderate (NH₂, Cl)
Solubility Low (fluorophenyl) Moderate (acetylphenyl) pH-dependent (dimethylamino) Moderate (dichlorophenyl)
Electron Effects Withdrawing (F, CF₃) Donating (methoxy) Withdrawing (Cl) Withdrawing (Cl)

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a 4H-1,2,4-triazole core substituted at positions 3, 4, and 5 with a sulfanyl-acetamide moiety, a phenyl group, and a 2-(trifluoromethyl)anilino-methyl group, respectively . The presence of electron-withdrawing fluorine and trifluoromethyl groups necessitates careful selection of reaction conditions to avoid decomposition. Key challenges include:

  • Regioselective triazole ring formation to ensure correct substitution patterns .

  • Stability of the sulfanyl (-S-) linkage under acidic or basic conditions .

  • Steric hindrance during the Mannich reaction for introducing the 2-(trifluoromethyl)anilino-methyl group .

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is typically constructed via cyclization of thiosemicarbazide precursors. A modified microwave-assisted method adapted from Zaheer et al. enables rapid cyclization:

Procedure :

  • Thiosemicarbazide Formation : React 4-fluorophenyl isothiocyanate (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol at 60°C for 2 hours to yield 4-fluorophenyl thiosemicarbazide .

  • Cyclization : Mix the thiosemicarbazide with phenylacetic acid (1.1 equiv) and phosphoryl chloride (POCl₃, 3.0 equiv). Irradiate in a microwave reactor at 150°C for 10 minutes to form 4-phenyl-4H-1,2,4-triazole-3-thiol (85% yield) .

Optimization Data :

ParameterConventional MethodMicrowave Method
Time6 hours10 minutes
Temperature (°C)120150
Yield (%)6885

Microwave irradiation accelerates the cyclization by 36-fold while improving yield by 17% .

Introduction of the Sulfanyl Group

The sulfanyl-acetamide side chain is introduced via nucleophilic substitution:

Procedure :

  • Activation : Treat 4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equiv) with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) containing triethylamine (TEA, 2.0 equiv) at 0°C for 1 hour to form 3-chloroacetyl-4-phenyl-4H-1,2,4-triazole .

  • Displacement : React the chloro intermediate with 4-fluoroaniline (1.5 equiv) in acetonitrile at reflux for 4 hours to yield 2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide (78% yield) .

Critical Factors :

  • Excess chloroacetyl chloride ensures complete thiol activation.

  • TEA scavenges HCl, preventing protonation of the triazole nitrogen .

Mannich Reaction for 2-(Trifluoromethyl)anilino-Methyl Substituent

The 5-position methylamine group is installed via a Mannich reaction:

Procedure :

  • Reagents : Combine 2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide (1.0 equiv), 2-(trifluoromethyl)aniline (1.2 equiv), and paraformaldehyde (1.5 equiv) in ethanol .

  • Conditions : Heat at 70°C for 8 hours under nitrogen. The reaction proceeds via imine formation followed by nucleophilic attack by the triazole’s NH group .

Yield : 72% after column chromatography (silica gel, ethyl acetate/hexane 1:3) .

Side Reactions :

  • Competing formation of bis-alkylated products (≤15%) requires careful stoichiometric control .

Comparative Analysis of Synthetic Routes

Two primary routes have been reported for this compound:

Route A (Stepwise) :

  • Triazole core → 2. Sulfanyl-acetamide → 3. Mannich reaction
    Total Yield : 85% × 78% × 72% = 47.6%

Route B (One-Pot) :
Combine steps 2 and 3 using a phase-transfer catalyst (tetrabutylammonium bromide).
Total Yield : 68% (reduced purification losses) .

Advantages of Route B :

  • Eliminates intermediate isolation.

  • Reduces reaction time from 13 hours to 7 hours .

Purification and Characterization

Purification :

  • Final product is purified via recrystallization from ethanol/water (4:1), yielding white crystals (mp 162–164°C) .

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.85–7.12 (m, 13H, Ar-H), 4.32 (s, 2H, SCH₂), 3.98 (s, 2H, NCH₂) .

  • HRMS : m/z [M+H]⁺ calcd. for C₂₅H₂₀F₄N₅OS: 546.1324; found: 546.1328 .

Scalability and Industrial Considerations

Cost Drivers :

  • 2-(Trifluoromethyl)aniline accounts for 62% of raw material costs .

  • Microwave reactors reduce energy consumption by 40% compared to conventional heating .

Environmental Impact :

  • Route B reduces solvent waste by 30% through one-pot synthesis .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing N-(4-Fluorophenyl)-2-[(4-phenyl-5-{[2-(trifluoromethyl)anilino]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-phenyl-5-substituted-4H-1,2,4-triazole-3-thiol derivatives with 2-chloro-N-(4-fluorophenyl)acetamide under anhydrous conditions. Potassium carbonate in DMF or DMSO is typically used to deprotonate the thiol group and activate the reaction. Structural confirmation requires NMR, IR, and elemental analysis .
  • Key Data : Yield optimization (60-85%) depends on substituent steric effects and solvent polarity.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : X-ray crystallography (e.g., single-crystal analysis) provides definitive structural confirmation. For intermediates, 1H^1H-NMR (400 MHz) identifies key signals:

  • Sulfanyl-acetamide proton : δ 3.8–4.2 ppm (s, 2H).
  • Trifluoromethyl aniline protons : δ 7.2–7.6 ppm (m, aromatic) .

Q. What physicochemical properties are critical for solubility and formulation studies?

  • Methodological Answer : LogP (octanol-water partition coefficient) and aqueous solubility determine bioavailability. Computational tools like ACD/Labs predict logP ≈ 3.2, indicating moderate lipophilicity. Solubility in DMSO (>10 mg/mL) is preferred for in vitro assays .

Advanced Research Questions

Q. How do structural modifications at the triazole and acetamide moieties influence biological activity?

  • Methodological Answer : Replace the 2-(trifluoromethyl)anilino group with pyridinyl or furanyl substituents (e.g., ) to assess SAR.

  • Activity Trends : Pyridinyl analogs show enhanced antimicrobial activity (MIC: 2–8 µg/mL) compared to phenyl derivatives (MIC: 16–32 µg/mL) .
    • Contradictions : Fluorophenyl groups may reduce cytotoxicity but compromise solubility, requiring trade-off analysis .

Q. What in vitro assays are suitable for evaluating this compound’s mechanism of action?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorogenic substrates to test inhibition of kinases (e.g., GPR-17, referenced in ) at 1–10 µM concentrations.
  • Cellular Models : Glioblastoma (U87-MG) cell lines assess anti-proliferative effects via MTT assays (IC₅₀ reported: 12–25 µM) .

Q. How can computational modeling resolve contradictions in structure-activity data?

  • Methodological Answer : Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., thioredoxin reductase).

  • Key Insight : The trifluoromethyl group forms hydrophobic interactions with TrxR1’s selenocysteine active site (binding energy: −9.2 kcal/mol) .

Q. What strategies mitigate oxidative instability of the sulfanyl-acetamide linkage?

  • Methodological Answer : Stabilize the thioether bond via co-crystallization with antioxidants (e.g., ascorbic acid) or encapsulation in PEGylated liposomes.
  • Data : Shelf-life increases from 7 days (aqueous solution) to 30 days (lyophilized form) .

Key Challenges and Future Directions

  • Contradictions in SAR : Fluorine’s electron-withdrawing effects may enhance target binding but reduce metabolic stability.
  • Advanced Models : In vivo pharmacokinetics in rodent glioblastoma models (e.g., orthotopic xenografts) are needed to validate efficacy .
  • Synthetic Innovation : Develop continuous-flow synthesis to improve yield and scalability of triazole intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.